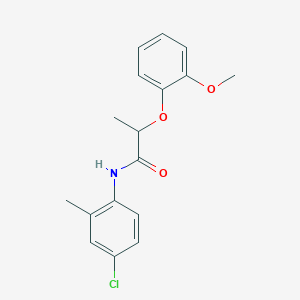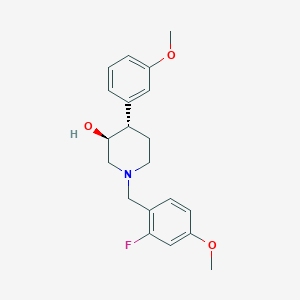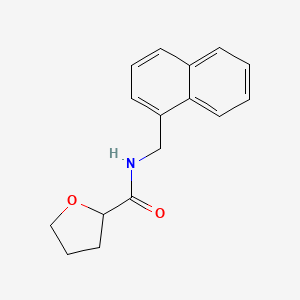
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide
説明
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide, commonly known as compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor (AR). In
作用機序
Compound A works by binding to the androgen receptor (AR) and selectively modulating its activity. It has a high affinity for the AR and has been shown to be tissue-selective, meaning that it targets specific tissues such as muscle and bone without affecting other tissues such as the prostate. This tissue-selective activity is thought to be due to the unique chemical structure of compound A, which allows it to bind selectively to the AR.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound A are largely dependent on its tissue-selective activity. In animal models, compound A has been shown to increase muscle mass and strength, increase bone density, and suppress spermatogenesis. These effects are thought to be due to the compound's ability to selectively target androgen receptors in specific tissues.
実験室実験の利点と制限
One of the main advantages of using compound A in lab experiments is its tissue-selective activity. This allows researchers to study the effects of androgen receptor modulation in specific tissues without affecting other tissues. Additionally, compound A has been shown to be well-tolerated in animal models, indicating that it may have a favorable safety profile.
One of the main limitations of using compound A in lab experiments is its high cost. The synthesis of compound A is complex and time-consuming, which can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the tissue-selective activity of compound A may limit its usefulness in certain types of experiments where a more systemic effect is desired.
将来の方向性
There are several potential future directions for research on compound A. One area of interest is the development of more potent and selective N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide for use in muscle wasting and osteoporosis. Additionally, there is ongoing research on the use of this compound for male contraception, and compound A may be a promising candidate for further study in this area. Finally, there is interest in exploring the potential use of this compound in the treatment of other conditions such as breast cancer and prostate cancer, where androgen receptor modulation may play a role in disease progression.
Conclusion
In conclusion, this compound, or compound A, is a synthetic compound with potential therapeutic applications in muscle wasting, osteoporosis, and male contraception. Its tissue-selective activity and high affinity for the androgen receptor make it a promising candidate for further study in these areas. While there are limitations to its use in lab experiments, the development of more potent and selective this compound may overcome these challenges and lead to new and innovative treatments for a variety of conditions.
科学的研究の応用
Compound A has shown potential therapeutic applications in a variety of areas, including muscle wasting, osteoporosis, and male contraception. In preclinical studies, compound A has been shown to increase muscle mass and strength in animal models of muscle wasting. Additionally, it has been shown to increase bone density and prevent bone loss in animal models of osteoporosis. In male contraception studies, compound A has been shown to suppress spermatogenesis without affecting libido or other androgen-dependent functions.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-10-13(18)8-9-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXVMLOFAADLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-ethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4425511.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425516.png)

![N-(tert-butyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4425531.png)

![N-(2-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4425537.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4425548.png)
![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4425557.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4425561.png)
![1-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)azetidin-3-amine](/img/structure/B4425564.png)
![N-(2-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425580.png)
